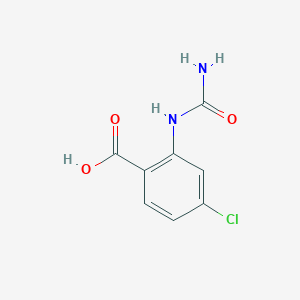

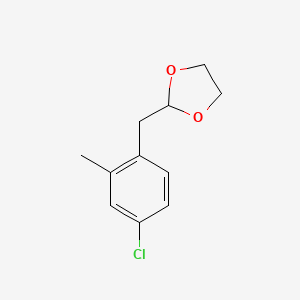

2-(Carbamoylamino)-4-chlorobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of D-amino acids has been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A method for the rapid and efficient microwave-assisted synthesis of N-carbamoyl-L-amino acids has also been reported .

Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For instance, carbamoyl phosphate synthetase (glutamine-hydrolysing) is an enzyme that catalyzes the reactions that produce carbamoyl phosphate . Also, the structure of phenyl-Gly-type amino acids has been investigated .

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite intricate. For instance, amino acid analysis involves a series of chromatographic techniques that can be used to measure protein levels . Also, the oxidative decarboxylation of oxamic acids can generate carbamoyl radicals .

Physical And Chemical Properties Analysis

Amino acids, which are related compounds, are colorless, crystalline substances. Most amino acids are tasteless but some are sweet or bitter. Amino acids have high melting points due to ionic properties. The solubility of amino acids depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .

Applications De Recherche Scientifique

Environmental and Toxicological Research

Global Trends in Herbicide Toxicity Studies

Research on herbicides like 2,4-D (a compound similar in structure to 2-(Carbamoylamino)-4-chlorobenzoic acid) has rapidly advanced, highlighting the importance of studying their toxicity and mutagenicity. This review provides a scientometric analysis of global research trends, suggesting future studies should focus on molecular biology, gene expression, and pesticide degradation to mitigate environmental impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Herbicide Behavior in Agricultural Environments

The review on 2,4-D, a herbicide closely related to this compound, discusses its extensive use in agriculture and the environmental damages due to its indiscriminate use. It emphasizes the role of microorganisms in degrading herbicides, which can mitigate environmental pollution and protect public health (Magnoli et al., 2020).

Biodegradation and Environmental Fate

Sorption to Soil and Organic Matter

Studies on sorption mechanisms provide insights into how compounds like this compound may interact with soil and organic matter. Understanding these interactions is crucial for assessing the environmental fate and mobility of such chemicals (Werner, Garratt, & Pigott, 2012).

Pesticide Industry Wastewater Treatment

Research into treatment options for wastewater from the pesticide industry, which may contain compounds similar to this compound, is critical. This study explores the efficiency of biological processes and activated carbon in removing toxic pollutants, providing a pathway for creating high-quality effluents (Goodwin et al., 2018).

Mécanisme D'action

Target of Action

Carbamoyl compounds are known to interact with various enzymes such as carbamoyl phosphate synthetase and N-carbamoyl-D-amino acid hydrolase . These enzymes play crucial roles in various biochemical processes, including the urea cycle and amino acid metabolism .

Mode of Action

Carbamoylation, a process where a carbamoyl moiety is added to proteins, peptides, or amino acids, is a known post-translational modification . This modification can affect the structure and function of proteins, potentially influencing various biological processes .

Biochemical Pathways

Carbamoyl compounds like 2-(Carbamoylamino)-4-chlorobenzoic acid may be involved in several biochemical pathways. For instance, carbamoyl phosphate, a related compound, is a key molecule in the urea cycle . It is also involved in the biosynthesis of many important biological molecules, including arginine and pyrimidines .

Result of Action

Carbamoylated proteins have been linked to various pathophysiological effects, including atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

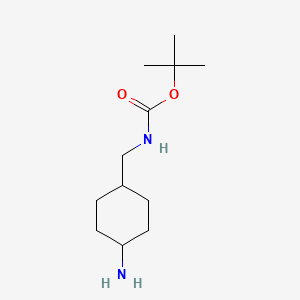

2-(carbamoylamino)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-4-1-2-5(7(12)13)6(3-4)11-8(10)14/h1-3H,(H,12,13)(H3,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASXTCYIFHJOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431941 | |

| Record name | 2-(carbamoylamino)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214288-97-8 | |

| Record name | 2-(carbamoylamino)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)

![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)

![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)